molecular formula C13H14ClN3O B2591767 1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol CAS No. 2380062-88-2

1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol

Cat. No. B2591767
CAS RN: 2380062-88-2
M. Wt: 263.73
InChI Key: BDQGQINCTNHWJU-UHFFFAOYSA-N
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Description

The compound “1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a phenyl group and a propan-2-ol group . This compound could be an intermediate in the synthesis of various pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic ring system. This ring is attached to a phenyl group and a propan-2-ol group . The presence of the chlorine atom on the pyrimidine ring could influence the reactivity and properties of this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound could include its formation from a 5-chloropyrimidin-2-ylamine and a 3-phenylpropan-2-ol . It could also be involved in further reactions to form other compounds, depending on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atom could influence its reactivity, and the presence of the phenyl and propan-2-ol groups could influence its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. If it is used as an intermediate in the synthesis of pharmaceutical drugs, its mechanism of action would be related to the role it plays in the synthesis of the final drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with care to avoid exposure and potential harm .

properties

IUPAC Name

1-[(5-chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-11-7-15-13(16-8-11)17-9-12(18)6-10-4-2-1-3-5-10/h1-5,7-8,12,18H,6,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQGQINCTNHWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC2=NC=C(C=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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